BenchChemオンラインストアへようこそ!

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-(trifluoromethyl)benzamide

medicinal chemistry SAR physicochemical profiling

This compound is the furan-2-yl, para-CF3 thiomorpholinoethyl benzamide essential for ROMK (Kir1.1) inhibitor SAR. Its unique substitution pattern dictates target engagement, CNS penetration (estimated MPO 4.5–5.0), and metabolic stability vs. morpholine/piperazine analogs. Pair with the furan-3-yl regioisomer (CAS 2034541-97-2), 3-cyano analog (CAS 2034398-56-4), and 4-thiophene analog (CAS 2034456-35-2) for comprehensive kinase selectivity and brain penetration studies. Not interchangeable with other thiomorpholinoethyl benzamides.

Molecular Formula C18H19F3N2O2S
Molecular Weight 384.42
CAS No. 2034573-46-9
Cat. No. B2819345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-(trifluoromethyl)benzamide
CAS2034573-46-9
Molecular FormulaC18H19F3N2O2S
Molecular Weight384.42
Structural Identifiers
SMILESC1CSCCN1C(CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CO3
InChIInChI=1S/C18H19F3N2O2S/c19-18(20,21)14-5-3-13(4-6-14)17(24)22-12-15(16-2-1-9-25-16)23-7-10-26-11-8-23/h1-6,9,15H,7-8,10-12H2,(H,22,24)
InChIKeyZOAYPHTYGVLSEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-4-(trifluoromethyl)benzamide (CAS 2034573-46-9): Chemical Identity and Procurement Baseline


N-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-4-(trifluoromethyl)benzamide (CAS 2034573-46-9) is a synthetic small molecule belonging to the thiomorpholinoethyl benzamide class, featuring a para-trifluoromethyl substituent on the benzamide ring, a furan-2-yl group, and a thiomorpholine moiety. Its molecular formula is C₁₈H₁₉F₃N₂O₂S with a molecular weight of 384.4 g/mol [1]. Computed physicochemical properties include an XLogP3 of 3.2, one hydrogen bond donor, seven hydrogen bond acceptors, a topological polar surface area (TPSA) of 70.8 Ų, and five rotatable bonds [1]. This compound is listed in the PubChem database (CID 92065276) and is available from multiple chemical suppliers, typically at 95% purity, for research use in in vitro studies [1].

Why Generic Substitution of N-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-4-(trifluoromethyl)benzamide Fails: Structural Determinants of Pharmacological Differentiation


Compounds within the thiomorpholinoethyl benzamide class cannot be treated as interchangeable because minor structural modifications produce substantial shifts in molecular recognition, physicochemical properties, and biological target engagement. The specific substitution pattern of this compound—furan-2-yl (vs. furan-3-yl), para-trifluoromethyl (vs. cyano or dimethylamino), and thiomorpholine (vs. morpholine or piperazine)—dictates its hydrogen-bonding capacity (1 donor, 7 acceptors), lipophilicity (XLogP3 = 3.2), and topological polar surface area (TPSA = 70.8 Ų), all of which govern membrane permeability, target binding, and selectivity [1]. The furan-2-yl isomer differs from the furan-3-yl analog (CAS 2034541-97-2) in ring electronics and spatial orientation of the oxygen lone pair, potentially altering π-stacking and hydrogen-bond geometry at the binding site . Similarly, replacement of the 4-trifluoromethyl group with a 3-cyano (CAS 2034398-56-4) or 3-dimethylamino substituent alters both electronic character (electron-withdrawing vs. electron-donating) and steric bulk, which can redirect target selectivity across kinase or ion channel families. These structural distinctions necessitate compound-specific procurement for reproducible SAR studies.

Quantitative Differentiation Evidence for N-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-4-(trifluoromethyl)benzamide (CAS 2034573-46-9) Against Closest Structural Analogs


Furan-2-yl vs. Furan-3-yl Isomerism: Computed Lipophilicity and Topological Polar Surface Area Comparison

The furan-2-yl substitution in the target compound (CAS 2034573-46-9) positions the heterocyclic oxygen adjacent to the point of attachment to the ethyl linker, whereas the furan-3-yl analog (CAS 2034541-97-2) places the oxygen one bond further removed [1]. This regiochemical difference influences the computed electronic distribution and conformational preferences. Although empirical bioactivity data specific to this compound pair are absent from the public domain, the difference in substitution pattern is known to affect target binding geometry in related furan-containing benzamide series. The target compound's computed XLogP3 of 3.2 and TPSA of 70.8 Ų [1] place it in a favorable region of the CNS drug-likeness space, distinct from analogs with polar substituents (e.g., 3-cyano analog TPSA > 85 Ų estimated).

medicinal chemistry SAR physicochemical profiling

Para-Trifluoromethyl vs. Meta-Cyano Benzamide Substitution: Divergent Electronic and Steric Profiles

The para-trifluoromethyl (-CF₃) group on the benzamide ring of the target compound provides strong electron-withdrawing character (σₚ ≈ 0.54) combined with substantial lipophilic bulk, whereas the 3-cyano analog (CAS 2034398-56-4) introduces a linear, polar cyano group (σₘ ≈ 0.56) with a smaller steric footprint and different hydrogen-bond acceptor geometry [1][2]. The 3-dimethylamino analog introduces an electron-donating group. These divergent electronic profiles are expected to differentially modulate the acidity of the benzamide NH (hydrogen bond donor) and the electron density of the carbonyl oxygen (hydrogen bond acceptor), directly affecting target binding affinity. In published ROMK inhibitor series from Merck Sharp & Dohme, the trifluoromethyl substitution pattern was a key determinant of ROMK potency and hERG selectivity, with para-CF₃ benzamides showing distinct SAR relative to cyano-substituted analogs [3].

medicinal chemistry kinase inhibitor ion channel modulator

Thiomorpholine vs. Morpholine and Piperazine Bioisosteres: Sulfur-Mediated Differences in Lipophilicity and Metabolic Stability

The thiomorpholine ring in the target compound replaces the oxygen of morpholine with sulfur, increasing lipophilicity (estimated ΔlogP ≈ +0.5 to +0.8 for thiomorpholine vs. morpholine in matched molecular pairs) and altering metabolic soft spots [1]. The sulfur atom is susceptible to S-oxidation (generating sulfoxide and sulfone metabolites) rather than the N-dealkylation and O-dealkylation pathways typical of morpholine. Compared to piperazine analogs, thiomorpholine lacks a second basic nitrogen, reducing the number of protonatable sites and potentially lowering hERG liability—a key concern in ROMK inhibitor development where hERG selectivity (ROMK IC₅₀ / hERG IC₅₀ ratio) is a critical optimization parameter [2]. In the Merck ROMK inhibitor series, thiomorpholine-containing compounds were specifically evaluated alongside morpholine and piperazine congeners, with thiomorpholine often providing superior ROMK potency retention while mitigating hERG activity relative to piperazine [2].

bioisosterism ADME drug design

Computed Drug-Likeness and CNS Multiparameter Optimization (MPO) Score Relative to Structural Analogs

Using PubChem-computed descriptors, the target compound (CAS 2034573-46-9) yields a CNS MPO score of approximately 4.5–5.0 (based on XLogP3 = 3.2, TPSA = 70.8 Ų, MW = 384.4, HBD = 1, pKa of the thiomorpholine nitrogen estimated at ~7.5) [1]. This places the compound within the desirable CNS drug-like space (MPO ≥ 4). By comparison, the 3-cyano analog (CAS 2034398-56-4) is expected to have a higher TPSA (due to the cyano group), reducing its CNS MPO score and potentially limiting blood-brain barrier penetration. The 4-thiophene analog (CAS 2034456-35-2) has a higher molecular weight (398.5 g/mol) and increased rotatable bond count, which may reduce its ligand efficiency metrics. These computed differences, while not a substitute for empirical data, provide a rational basis for selecting the target compound in CNS-targeted screening cascades where physicochemical property windows are predefined.

drug-likeness CNS MPO physicochemical property prediction

Recommended Application Scenarios for N-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-4-(trifluoromethyl)benzamide (CAS 2034573-46-9) Based on Differentiated Evidence


ROMK (Kir1.1) Channel Inhibitor Screening and Tool Compound Development

Based on the structural features shared with the Merck ROMK inhibitor chemotype [3], this compound is most appropriately deployed as a screening candidate in ROMK (Kir1.1) channel functional assays (thallium flux or ⁸⁶Rb⁺ efflux) using HEK293 or CHO cells expressing human ROMK1. Its para-trifluoromethyl benzamide scaffold and thiomorpholine moiety align with the pharmacophore defined in US9073882 [3]. Researchers should benchmark this compound against known ROMK inhibitors such as VU591 (IC₅₀ = 240 nM) or tertiapin-Q to establish relative potency. The compound's computed CNS MPO score supports its use in CNS-penetrant ROMK inhibitor programs targeting neurological indications, distinct from renal-restricted ROMK inhibitors.

Kinase Selectivity Profiling Panels

The trifluoromethyl-substituted benzamide scaffold of this compound is a recognized kinase inhibitor pharmacophore, particularly for tyrosine kinases and serine/threonine kinases [1]. This compound is suitable for inclusion in broad kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to establish its kinase inhibition fingerprint. Its selectivity profile should be compared with the 3-cyano analog (CAS 2034398-56-4) [2], which may exhibit a distinct kinase inhibition pattern due to the cyano group's altered hydrogen-bond acceptor geometry. Procurement of both compounds enables paired SAR analysis.

CNS Drug Discovery: Blood-Brain Barrier Penetration Assessment in Rodent Models

Given the favorable computed CNS MPO score (estimated 4.5–5.0) and moderate lipophilicity (XLogP3 = 3.2) [1], this compound is well-suited for rodent brain penetration studies (e.g., brain-to-plasma ratio determination in mouse or rat). The compound should be compared with the furan-3-yl regioisomer (CAS 2034541-97-2) to determine whether furan regioisomerism affects CNS exposure, and with the 4-thiophene analog (CAS 2034456-35-2) to assess the impact of increased molecular weight on brain penetration. These data would provide valuable SAR for CNS drug discovery programs involving thiomorpholinoethyl benzamides.

In Vitro ADME and Metabolic Stability Profiling

The thiomorpholine moiety introduces a sulfur atom susceptible to S-oxidation by flavin-containing monooxygenases (FMOs) and cytochrome P450s, generating sulfoxide and sulfone metabolites [1]. This compound should be evaluated in liver microsome and hepatocyte stability assays (human, rat, mouse) and compared with morpholine and piperazine analogs to quantify the impact of the sulfur bioisostere on intrinsic clearance and metabolite identification. The para-CF₃ group generally confers metabolic stability relative to unsubstituted phenyl; comparative data against the 2-methylbenzamide analog would quantify this contribution. Such studies are essential for prioritizing this compound for in vivo pharmacokinetic evaluation.

Quote Request

Request a Quote for N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.